(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Formation of the Enamide Moiety: The enamide moiety can be formed through a condensation reaction involving an appropriate nitrile and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another compound with a similar functional group but different core structure.
Uniqueness
(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its complex structure, which includes a pyrido[1,2-a]pyrimidine core and a phenoxy group. This combination of features makes it distinct from simpler compounds like ethyl acetoacetate and acetylacetone, potentially offering unique properties and applications.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C22H20N4O3/c1-4-24-20(27)16(13-23)12-18-21(29-17-9-5-7-14(2)11-17)25-19-15(3)8-6-10-26(19)22(18)28/h5-12H,4H2,1-3H3,(H,24,27)/b16-12+ |
InChI Key |
ZWTBNJOJMGRYCB-FOWTUZBSSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC(=C3)C)/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC(=C3)C)C#N |
Origin of Product |
United States |
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